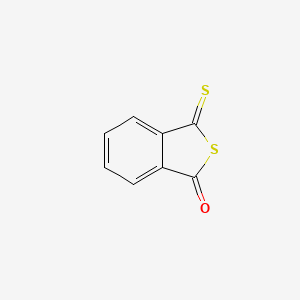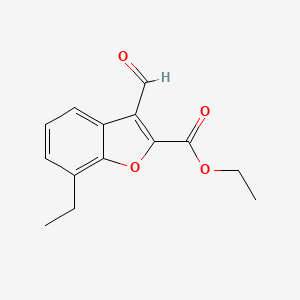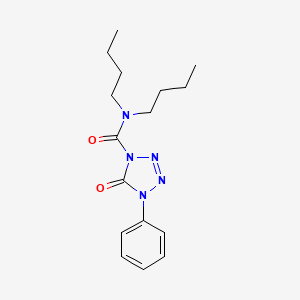
N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide is a synthetic organic compound belonging to the tetrazole family Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cycloaddition of nitrile intermediates with azides, followed by subsequent functional group modifications. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-5-oxo-4-phenyl-4,5-dihydro-1H-tetrazole-1-carboxamide: shares similarities with other tetrazole derivatives, such as 5-substituted tetrazoles and 1H-tetrazoles.
Imidazole derivatives: These compounds also exhibit diverse biological activities and are used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
CAS No. |
113963-89-6 |
|---|---|
Molecular Formula |
C16H23N5O2 |
Molecular Weight |
317.39 g/mol |
IUPAC Name |
N,N-dibutyl-5-oxo-4-phenyltetrazole-1-carboxamide |
InChI |
InChI=1S/C16H23N5O2/c1-3-5-12-19(13-6-4-2)15(22)21-16(23)20(17-18-21)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI Key |
IABQPPDYWYCTMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)N1C(=O)N(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
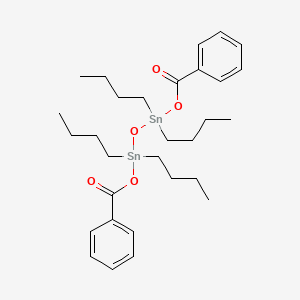

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)
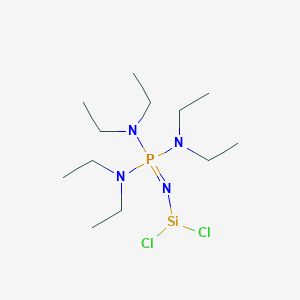
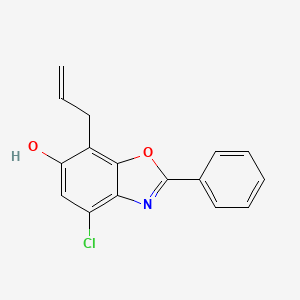


![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)

![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
